molecular formula C11H11N5O5S B10888197 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Cat. No.: B10888197
M. Wt: 325.30 g/mol
InChI Key: OPUYYGRRWQZJEA-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound that features a thiadiazole ring and a pyrimidine ring. Compounds with these structures are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or its derivatives with β-dicarbonyl compounds.

    Coupling Reactions: The thiadiazole and pyrimidine rings can be coupled through amide bond formation using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The biological activities of this compound are primarily linked to its potential as:

Antiviral Agent

Research indicates that derivatives of pyrimidines and thiadiazoles exhibit significant inhibition against various viral polymerases, particularly those associated with hepatitis B virus (HBV) and other viral infections. Compounds with similar structures have shown promise in treating conditions related to metabolic disorders due to their ability to interact with specific biological pathways .

Antimicrobial Properties

Studies have reported the synthesis of compounds related to thiadiazoles that demonstrate antimicrobial activities. For instance, derivatives have shown efficacy against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with some exhibiting better inhibition rates than commercial bactericides .

Antitumor Activity

Several studies have highlighted the antitumor properties of thiadiazole derivatives. Compounds synthesized from related structures have demonstrated significant in vitro antitumor activities against various cancer cell lines, including breast cancer. For example, some derivatives showed higher inhibitory activities compared to standard chemotherapy agents like cisplatin .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of thiadiazole derivatives demonstrated their effectiveness against HBV polymerase. The results indicated that specific modifications to the thiadiazole structure could enhance antiviral potency significantly.

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against plant pathogens. The findings revealed that certain compounds had remarkable inhibition rates against Xanthomonas oryzae, suggesting their potential as agricultural fungicides .

Case Study 3: Anticancer Potential

Research involving the synthesis of pyrimidine-thiadiazole hybrids showed promising results in inhibiting growth in breast cancer cell lines. These compounds were evaluated using various assays to determine their cytotoxic effects compared to established treatments .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiadiazole and pyrimidine rings could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE
  • **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE

Uniqueness

The uniqueness of this compound could lie in its specific substitution pattern and the combination of the thiadiazole and pyrimidine rings, which might confer unique biological or chemical properties compared to other similar compounds.

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of the 1,3,4-thiadiazole scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

  • Molecular Formula : C16H20N4O4S3
  • Molecular Weight : 428.55 g/mol
  • Melting Point : 114 - 117 °C
  • Solubility : Slightly soluble in DMSO and methanol
  • Stability : Hygroscopic

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Amino-5-methyl-1,3,4-thiadiazoleE. coli32.6 μg/mL
Nitrophenoxymethyl derivativesS. aureus62.5 μg/mL
Thiadiazole derivativesA. nigerMIC = 47.5 μg/mL

Studies indicate that certain derivatives of the thiadiazole ring demonstrate superior antimicrobial activity compared to standard drugs like itraconazole and streptomycin .

Anticancer Activity

Research has shown that compounds derived from the thiadiazole scaffold possess anticancer properties. For instance:

CompoundCancer Cell LineIC50 (μg/mL)
Compound AHCT116 (Colon cancer)3.29
Compound BMCF-7 (Breast cancer)0.28
Compound CA549 (Lung cancer)0.52

The anticancer activity is attributed to the ability of these compounds to inhibit cell growth and proliferation in various cancer cell lines . The structure–activity relationship studies reveal that substituents on the thiadiazole ring significantly influence cytotoxicity.

Cytotoxic Properties

Cytotoxicity assays have demonstrated that several thiadiazole derivatives can inhibit cell growth in human cancer cell lines:

  • Human Colon Cancer (HCT116) : Compounds exhibited IC50 values ranging from 0.74 to 10.0 μg/mL.
  • Human Breast Cancer (MCF-7) : Some compounds showed remarkable inhibition with IC50 values as low as 0.28 μg/mL.

These findings indicate that the incorporation of specific functional groups into the thiadiazole structure enhances its cytotoxic potential against cancer cells .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluating various substitutions at the amine group of 2-amino-thiadiazole derivatives found that compounds with p-nitroaniline moieties displayed significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Investigation :
    In a detailed analysis of anticancer mechanisms, docking studies suggested that certain thiadiazole derivatives interact effectively with tubulin, potentially disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

Properties

Molecular Formula

C11H11N5O5S

Molecular Weight

325.30 g/mol

IUPAC Name

[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C11H11N5O5S/c1-6-14-15-10(22-6)12-8(18)5-21-9(19)4-16-3-2-7(17)13-11(16)20/h2-3H,4-5H2,1H3,(H,12,15,18)(H,13,17,20)

InChI Key

OPUYYGRRWQZJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC(=O)CN2C=CC(=O)NC2=O

Origin of Product

United States

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